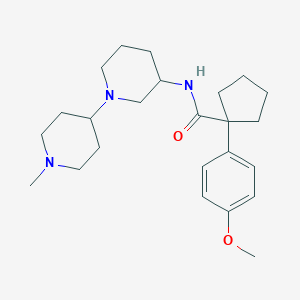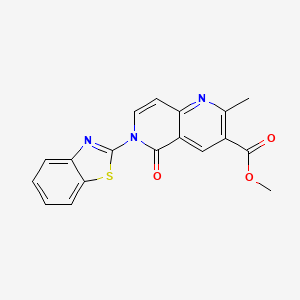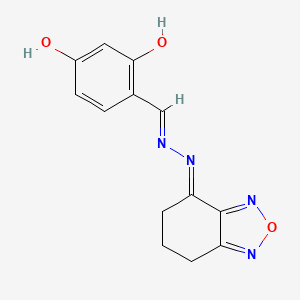
1-(4-methoxyphenyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methoxyphenyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)cyclopentanecarboxamide (referred to as compound X in This compound belongs to the class of cyclopentanecarboxamide derivatives that have been extensively studied for their potential therapeutic applications.
Wirkmechanismus
The mechanism of action of compound X involves its binding to dopamine receptors in the brain. This binding leads to the activation of signaling pathways that regulate the release of dopamine, a neurotransmitter that is essential for the proper functioning of the brain.
Biochemical and Physiological Effects
Compound X has been shown to have a number of biochemical and physiological effects on the brain. Studies have demonstrated that it can increase the levels of dopamine in the brain, which can improve motor function and reduce the symptoms of Parkinson's disease. Additionally, it has been shown to have neuroprotective effects, which may be beneficial in preventing or slowing the progression of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using compound X in lab experiments is its high specificity for dopamine receptors. This makes it an ideal tool for studying the role of dopamine in various physiological and pathological processes. However, one of the limitations of using compound X is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on compound X. One area of interest is its potential use in the treatment of other neurological disorders, such as schizophrenia and addiction. Additionally, further studies are needed to better understand the mechanisms underlying its neuroprotective effects and to identify potential side effects or safety concerns associated with its use.
Conclusion
In conclusion, compound X is a novel chemical compound that has shown promise in the field of scientific research. Its potential therapeutic applications in the treatment of neurological disorders make it an exciting area of study. Further research is needed to fully understand its mechanisms of action and potential applications in clinical settings.
Synthesemethoden
The synthesis of compound X involves a multi-step process that requires the use of various reagents and catalysts. The initial step involves the reaction of 4-methoxybenzyl chloride with N-methyl-3-piperidone to form 1-(4-methoxyphenyl)-N-methyl-1,4-piperidin-3-amine. This intermediate is then reacted with cyclopentanecarboxylic acid and triethylamine to form compound X.
Wissenschaftliche Forschungsanwendungen
Compound X has been studied for its potential therapeutic applications in various scientific research studies. One of the most promising areas of research is its potential use as a treatment for neurological disorders such as Parkinson's disease. Studies have shown that compound X has a high affinity for dopamine receptors, which are implicated in the pathogenesis of Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37N3O2/c1-26-16-11-21(12-17-26)27-15-5-6-20(18-27)25-23(28)24(13-3-4-14-24)19-7-9-22(29-2)10-8-19/h7-10,20-21H,3-6,11-18H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGKBHDLXGPFAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCCC(C2)NC(=O)C3(CCCC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)cyclopentanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(3,5-dibromo-2-hydroxybenzylidene)-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B5973531.png)
![1-phenyl-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine](/img/structure/B5973535.png)
![ethyl 3-{[(1H-indazol-3-ylcarbonyl)amino]methyl}-1,4'-bipiperidine-1'-carboxylate](/img/structure/B5973542.png)

![3-[1-(3,4,5-trimethoxybenzoyl)-4-piperidinyl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5973554.png)


![{1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}(1-methyl-1H-imidazol-2-yl)methanone](/img/structure/B5973579.png)
![3-methyl-1-(1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-1-butanol](/img/structure/B5973584.png)

![7-(3-methoxybenzyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5973593.png)
![1-(2-{[(2,1,3-benzothiadiazol-5-ylmethyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B5973616.png)
![N-[1,1-dimethyl-2-(2-methyl-4-oxo-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B5973624.png)
![N-(2,3-dihydro-1H-inden-1-yl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5973627.png)